3,4-Dichloropyridin-2-amine
Overview
Description
3,4-Dichloropyridin-2-amine is an organic compound with the molecular formula C5H4Cl2N2. It is a derivative of pyridine, where two chlorine atoms are substituted at the 3rd and 4th positions, and an amino group is substituted at the 2nd position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Scientific Research Applications
3,4-Dichloropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Safety and Hazards
Mechanism of Action
Target of Action
3,4-Dichloropyridin-2-amine is a pyrimidine derivative . Pyrimidines are known to exhibit a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Based on the known activities of pyrimidines, it can be inferred that this compound may interact with its targets (inflammatory mediators) and inhibit their expression and activities, thereby exerting its anti-inflammatory effects .
Biochemical Pathways
Given its potential anti-inflammatory effects, it can be speculated that it may influence the pathways involving the inflammatory mediators mentioned above .
Pharmacokinetics
Some physicochemical properties of the compound have been reported . It has high gastrointestinal (GI) absorption and is permeable to the blood-brain barrier (BBB) .
Result of Action
Based on its potential anti-inflammatory effects, it can be inferred that the compound may reduce inflammation at the molecular and cellular levels by inhibiting the expression and activities of certain inflammatory mediators .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific conditions of the reaction, such as pH, temperature, and the presence of other compounds .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 3,4-Dichloropyridin-2-amine in animal models . Future studies should investigate this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichloropyridin-2-amine can be synthesized through several methods. One common method involves the chlorination of 2-aminopyridine using reagents such as phosphorus pentachloride or thionyl chloride under controlled conditions. The reaction typically proceeds at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloropyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as dimethyl sulfoxide or ethanol.
Oxidation: Hydrogen peroxide or nitric acid in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted pyridines
- Nitro or nitroso derivatives
- Reduced amines
Comparison with Similar Compounds
- 3,5-Dichloropyridin-2-amine
- 2-Amino-3-chloropyridine
- 4-Chloropyridin-2-amine
Comparison: 3,4-Dichloropyridin-2-amine is unique due to the specific positioning of chlorine atoms and the amino group, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
3,4-dichloropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIWKYZJBIUWSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455330 | |
Record name | 2-Amino-3,4-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188577-69-7 | |
Record name | 2-Amino-3,4-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.